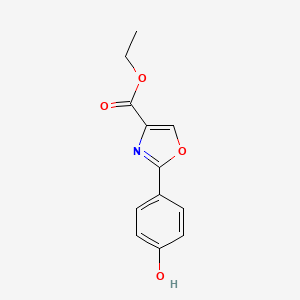

Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-16-12(15)10-7-17-11(13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILWQVZWGWQRNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420702 | |

| Record name | Ethyl 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200400-76-6 | |

| Record name | Ethyl 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 200400-76-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate: Properties, Synthesis, and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from the broader class of 2-(4-hydroxyphenyl)oxazole derivatives to infer its core properties, potential synthetic routes, and likely biological activities. The oxazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, and derivatives bearing the 4-hydroxyphenyl moiety are known to exhibit a range of biological effects, including anticancer, antimicrobial, and hypoglycemic activities. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1] The inherent versatility of the oxazole core allows for the development of compounds with a wide spectrum of therapeutic applications.[1] The presence of the 4-hydroxyphenyl group in the target molecule, this compound, suggests the potential for hydrogen bonding interactions, which can be critical for target engagement and biological activity.

Physicochemical Properties

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C12H11NO4 | Calculated from the chemical structure. |

| Molecular Weight | 233.22 g/mol | Calculated from the molecular formula. |

| CAS Number | 200400-76-6 | |

| Appearance | Likely a crystalline solid | Based on the typical state of similar aromatic carboxylates. |

| Melting Point | Expected to be in the range of 150-250 °C | Aromatic compounds with hydrogen bonding capabilities generally have relatively high melting points. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The phenolic hydroxyl group may impart slight aqueous solubility, but the overall aromatic structure suggests better solubility in organic media. |

| pKa | The phenolic hydroxyl group is expected to have a pKa around 9-10. | This is a typical pKa for a phenol, which will influence its ionization state at physiological pH. |

Synthesis Strategies for the Oxazole Core

The synthesis of the oxazole-4-carboxylate core can be achieved through several established synthetic methodologies. The choice of a specific route will depend on the availability of starting materials, desired scale, and tolerance to various reaction conditions.

General Synthetic Workflow

A common and effective method for the synthesis of 2,4-disubstituted oxazoles involves the condensation and cyclization of an α-amino ketone with a carboxylic acid derivative. For this compound, a plausible synthetic route would involve the reaction of an ethyl 2-amino-3-oxobutanoate equivalent with a 4-hydroxybenzoic acid derivative.

Caption: A plausible synthetic route to the target molecule.

Step-by-Step Protocol (Hypothetical)

This protocol is a generalized procedure based on established methods for oxazole synthesis and should be optimized for the specific target molecule.

-

Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) at room temperature, add ethyl isocyanoacetate (1.1 equivalents).

-

Base Addition: Slowly add a base such as potassium carbonate (K2CO3) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) to the reaction mixture. The causality behind using a base is to deprotonate the α-carbon of the isocyanoacetate, facilitating the nucleophilic attack on the aldehyde.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC). The self-validating nature of this step is crucial; the disappearance of starting materials and the appearance of a new, more polar spot indicates the progression of the reaction.

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

Potential Biological Activities and Mechanisms of Action

While no specific biological data for this compound has been found, the broader class of 2-(4-hydroxyphenyl)oxazole derivatives has shown promise in several therapeutic areas.

Anticancer Potential

Oxazole derivatives are known to exhibit potent anticancer activity through various mechanisms. These can include:

-

Inhibition of Tubulin Polymerization: Some oxazoles bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: The oxazole scaffold can serve as a template for designing inhibitors of various protein kinases that are often dysregulated in cancer.

-

Induction of Apoptosis: 2-(4-hydroxyphenyl)oxazole derivatives may trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.

Caption: Potential mechanism of anticancer activity.

Antimicrobial Activity

The oxazole nucleus is a component of several natural and synthetic antimicrobial agents. The 4-hydroxyphenyl substituent can enhance this activity by facilitating interactions with microbial enzymes or cell wall components.

Hypoglycemic Effects

Recent studies have shown that certain oxazole derivatives can act as hypoglycemic agents by activating the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK in hepatocytes leads to a decrease in glucose production and an increase in glucose uptake, making this a promising avenue for the development of new anti-diabetic drugs.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro assays are recommended.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (from 0.1 to 100 µM) for 48-72 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The rationale for this step is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound represents a molecule of interest within the medicinally significant class of oxazole derivatives. While specific data for this compound is scarce, this guide provides a framework for its potential properties, synthesis, and biological activities based on the established knowledge of related compounds. Future research should focus on the definitive synthesis and characterization of this molecule, followed by a comprehensive biological evaluation to validate its therapeutic potential. The insights gained from such studies will be invaluable for the rational design of novel oxazole-based therapeutic agents.

References

-

Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 22(10), 1859–1882. [Link]

-

Liu, X.-H., Lv, P.-C., Xue, J.-Y., Song, B.-A., & Zhu, H.-L. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930–3935. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

-

Kulkarni, S., Kaur, K., & Jaitak, V. (2025). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

-

Çolak, A., et al. (2024). Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. PubMed. [Link]

-

Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. (2024). PubMed. [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry, 13(1), 16. [Link]

- Prakash, O., et al. (2011). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medicinal Chemistry & Analysis, 1(3), 123-134.

- Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(1), 269-282.

-

Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

The Role of Oxazole Derivatives in Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. [Link]

- Kulkarni, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 22(10), 1859-1882.

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2021). International Journal of Medical and Pharmaceutical Research. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

CAS Number: 200400-76-6

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. Drawing upon established synthetic methodologies and an understanding of its putative biological mechanisms, this document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Section 1: Compound Overview and Physicochemical Properties

This compound is a member of the oxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[1] The presence of a 4-hydroxyphenyl group suggests potential for antioxidant activity, while the oxazole core is a common scaffold in anti-inflammatory agents.[2]

| Property | Value | Source |

| CAS Number | 200400-76-6 | [3][4] |

| Molecular Formula | C₁₂H₁₁NO₄ | [5] |

| Molecular Weight | 233.22 g/mol | [3][5] |

| Predicted Boiling Point | 399.0 ± 48.0 °C | [3] |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |

| Solubility | Soluble in DMSO, methanol, ethanol (predicted) | General knowledge |

Section 2: Synthesis and Characterization

Proposed Synthesis via Robinson-Gabriel Reaction

A likely synthetic pathway involves the reaction of 4-hydroxybenzamide with ethyl 2-chloroacetoacetate. The initial step would be the N-acylation of the chloroacetoacetate with 4-hydroxybenzamide to form an α-acylamino ketone intermediate. Subsequent acid-catalyzed cyclization and dehydration would yield the final product.

Caption: Proposed Robinson-Gabriel synthesis route.

Experimental Protocol: Proposed Synthesis

Materials:

-

4-hydroxybenzamide

-

Ethyl 2-chloroacetoacetate

-

Pyridine (or another suitable base)

-

Polyphosphoric acid (or another suitable dehydrating agent)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of the α-acylamino ketone intermediate:

-

In a round-bottom flask, dissolve 4-hydroxybenzamide (1 equivalent) in pyridine.

-

Cool the solution in an ice bath and slowly add ethyl 2-chloroacetoacetate (1.1 equivalents).

-

Allow the reaction to stir at room temperature overnight.

-

Dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

-

-

Cyclization and Dehydration:

-

To the crude intermediate, add polyphosphoric acid.

-

Heat the mixture at 100-120°C for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain this compound.

-

Characterization: Predicted Analytical Data

Due to the absence of published experimental data, the following are predicted spectral characteristics based on the compound's structure and data from similar molecules.[2][8]

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.1 (s, 1H, -OH)

-

δ 8.5 (s, 1H, oxazole C5-H)

-

δ 7.8 (d, 2H, Ar-H ortho to oxazole)

-

δ 6.9 (d, 2H, Ar-H meta to oxazole)

-

δ 4.3 (q, 2H, -OCH₂CH₃)

-

δ 1.3 (t, 3H, -OCH₂CH₃)

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 162.0 (C=O, ester)

-

δ 161.0 (Ar-C-OH)

-

δ 160.0 (Oxazole C2)

-

δ 145.0 (Oxazole C4)

-

δ 138.0 (Oxazole C5)

-

δ 129.0 (Ar-CH)

-

δ 122.0 (Ar-C)

-

δ 116.0 (Ar-CH)

-

δ 61.0 (-OCH₂)

-

δ 14.0 (-CH₃)

FT-IR (KBr, cm⁻¹):

-

3400-3200 (broad, O-H stretch)

-

3150 (C-H stretch, aromatic/oxazole)

-

1720 (C=O stretch, ester)

-

1610, 1580, 1500 (C=C and C=N stretch, aromatic/oxazole)

-

1280, 1100 (C-O stretch)

Mass Spectrometry (ESI+):

-

m/z 234.07 [M+H]⁺

-

m/z 256.05 [M+Na]⁺

Section 3: Putative Biological Activity and Mechanism of Action

The chemical structure of this compound suggests potential for dual anti-inflammatory and antioxidant activities.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Many chronic inflammatory diseases are associated with the dysregulation of this pathway. Small molecules that can inhibit NF-κB activation are therefore of significant therapeutic interest.

Caption: Putative inhibition of the NF-κB signaling pathway.

The oxazole moiety is a known pharmacophore in various anti-inflammatory drugs. It is plausible that this compound could inhibit the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Antioxidant Activity: Activation of the Nrf2 Pathway

The phenolic hydroxyl group is a key structural feature for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. Furthermore, phenolic compounds are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response.

Caption: Putative activation of the Nrf2 antioxidant pathway.

This compound may react with cysteine residues on Keap1, the cytosolic repressor of Nrf2. This would lead to a conformational change in Keap1, releasing Nrf2. The liberated Nrf2 would then translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the transcription of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Section 4: Experimental Protocols for Biological Evaluation

The following protocols are provided as a guide for the initial biological characterization of this compound.

In Vitro Antioxidant Activity

4.1.1. DPPH Radical Scavenging Assay

Principle: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.

Protocol:

-

Prepare a stock solution of the test compound in methanol or DMSO.

-

Prepare a series of dilutions of the test compound in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each dilution of the test compound.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox should be used as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

4.1.2. ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of the compound to scavenge the pre-formed ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.

Protocol:

-

Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and serial dilutions of the test compound.

-

In a 96-well plate, add 10 µL of each dilution of the test compound.

-

Add 190 µL of the diluted ABTS radical cation solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Use Trolox as a positive control.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Cellular Anti-inflammatory Activity

4.2.1. Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of the test compound on NO production is measured using the Griess reagent.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite should be used to quantify NO production.

-

Dexamethasone can be used as a positive control.

-

Determine the IC₅₀ value for the inhibition of NO production.

4.2.2. Western Blot Analysis of NF-κB Pathway Proteins

Principle: To confirm the mechanism of action, the effect of the compound on the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB can be assessed by Western blotting.

Protocol:

-

Culture appropriate cells (e.g., HeLa or THP-1 cells) and treat them with the test compound followed by stimulation with TNF-α.

-

Prepare cytoplasmic and nuclear extracts from the cells.

-

Determine the protein concentration of the extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for cytoplasmic extracts and Lamin B1 for nuclear extracts).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Section 5: Summary and Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory and antioxidant agents. Its synthesis is achievable through established chemical reactions, and its structure suggests a dual mechanism of action involving the modulation of the NF-κB and Nrf2 signaling pathways.

Further research should focus on:

-

Definitive Synthesis and Characterization: A peer-reviewed, optimized synthesis and full experimental characterization of the compound are necessary to confirm its structure and purity.

-

Quantitative Biological Evaluation: Determination of the IC₅₀ and EC₅₀ values in a range of in vitro and cellular assays is crucial to establish its potency and selectivity.

-

In Vivo Studies: Should the in vitro data be promising, evaluation in animal models of inflammation and oxidative stress would be the next logical step.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs will help to identify the key structural features required for optimal activity and to develop more potent compounds.

This technical guide provides a solid foundation for initiating research on this compound. The proposed synthetic route and experimental protocols offer a clear path forward for its investigation as a potential therapeutic agent.

References

-

MySkinRecipes. This compound. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Wikipedia. Robinson–Gabriel synthesis. Available from: [Link]

-

ResearchGate. Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. Available from: [Link]

-

Oakwood Chemical. Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate. Available from: [Link]

-

SynArchive. Robinson-Gabriel Synthesis. Available from: [Link]

-

ResearchGate. Antioxidant activity (IC50 values) of compounds (8a-j). Available from: [Link]

-

PMC. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. National Center for Biotechnology Information. Available from: [Link]

-

Semantic Scholar. Robinson–Gabriel synthesis. Available from: [Link]

-

Taylor & Francis Online. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link]

-

PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Available from: [Link]

-

ChemWhat. Ethyl 2-(4′-hydroxyphenyl)-1,3-oxazole-4-carboxylate CAS#: 200400-76-6. Available from: [Link]

-

PrepChem.com. Synthesis of 4-(4-hydroxyphenyl)oxazole. Available from: [Link]

-

Der Pharma Chemica. 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. rsc.org [rsc.org]

- 3. Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate | 200400-76-6 [amp.chemicalbook.com]

- 4. caming.com [caming.com]

- 5. Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate [oakwoodchemical.com]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. rsc.org [rsc.org]

Introduction: The Significance of the Oxazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Molecular Structure and Applications of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a cornerstone in the design of novel therapeutics.[1] Compounds incorporating the oxazole moiety exhibit a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3]

This guide focuses on a specific, high-interest derivative: This compound . This molecule uniquely combines the versatile oxazole core with a 4-hydroxyphenyl group—a key pharmacophore in many tyrosine kinase inhibitors and a structure known for its antioxidant properties—and an ethyl carboxylate group, which provides a handle for further synthetic modification or can influence pharmacokinetic properties. As an intermediate, it serves as a critical building block for more complex pharmaceutical agents targeting a range of diseases, from inflammatory conditions to metabolic and neurodegenerative disorders.[4]

This document provides a comprehensive technical overview of its molecular structure, plausible synthetic routes, detailed characterization, and potential applications for professionals in drug development and chemical research.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are summarized below. These properties are essential for its handling, formulation, and integration into synthetic and screening workflows.

| Property | Value | Reference(s) |

| CAS Number | 200400-76-6 | [5][6][7] |

| Molecular Formula | C₁₂H₁₁NO₄ | [4][5] |

| Molecular Weight | 233.22 g/mol | [4][5] |

| SMILES | CCOC(=O)C1=COC(=N1)C1=CC=C(O)C=C1 | N/A (Standard Representation) |

| Appearance | Predicted: Off-white to pale yellow solid | N/A |

| Solubility | Predicted: Soluble in DMSO, Methanol, Dichloromethane | N/A |

Synthesis and Mechanistic Considerations

While a specific published protocol for this exact molecule is not prevalent, a robust and logical synthetic pathway can be designed based on the well-established Robinson-Gabriel synthesis of oxazoles .[8][9] This classic method involves the cyclodehydration of a 2-acylamino-ketone precursor. The causality behind this choice rests on the high efficiency and broad substrate scope of the reaction for creating 2,4-disubstituted oxazoles.

The proposed pathway begins with the acylation of an α-amino-β-ketoester, ethyl 2-amino-3-oxobutanoate, with an activated derivative of 4-hydroxybenzoic acid. The phenolic hydroxyl group must be protected (e.g., as a benzyl or silyl ether) to prevent undesired side reactions during acylation and cyclization. The subsequent intramolecular cyclization and dehydration, typically promoted by a strong acid like sulfuric acid or polyphosphoric acid, forges the oxazole ring. A final deprotection step reveals the target phenolic hydroxyl group.

Proposed Synthetic Workflow

Caption: Proposed Robinson-Gabriel synthesis workflow.

Hypothetical Experimental Protocol: Synthesis

This protocol is a predictive model based on established chemical principles.

-

Protection of 4-Hydroxybenzoic Acid: To a solution of 4-hydroxybenzoic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq). Reflux the mixture for 12 hours. After cooling, filter the solid and concentrate the filtrate. Recrystallize the residue from ethanol to yield benzyl 4-(benzyloxy)benzoate. Saponify the ester using NaOH in ethanol/water, followed by acidification to yield 4-(benzyloxy)benzoic acid. Convert the acid to the acid chloride using thionyl chloride.

-

Acylation: In a flask under an inert nitrogen atmosphere, dissolve ethyl 2-amino-3-oxobutanoate hydrochloride (1.1 eq) and pyridine (2.5 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C. Add a solution of 4-(benzyloxy)benzoyl chloride (1.0 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC.

-

Work-up and Isolation of Intermediate: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-acylamino-ketone intermediate.

-

Cyclodehydration: Add the crude intermediate to concentrated sulfuric acid at 0°C with stirring. Let the mixture stand at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting material. Carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography to yield ethyl 2-(4-(benzyloxy)phenyl)oxazole-4-carboxylate.

-

Deprotection: Dissolve the protected product in ethanol and add 10% Palladium on carbon (Pd/C). Hydrogenate the mixture under a balloon of H₂ gas at room temperature for 12-24 hours. Filter the catalyst through Celite and concentrate the filtrate to yield the final product, This compound .

Structural Elucidation: A Predictive Spectroscopic Profile

While experimental spectra for this specific molecule are not publicly cataloged, a highly accurate predictive profile can be constructed based on its functional groups and by referencing spectral data from analogous compounds.[10][11] This self-validating approach is standard practice in chemical research for novel compounds.

| Technique | Expected Observations |

| ¹H NMR | δ ~10.0-9.5 ppm (singlet, 1H, Ar-OH); δ ~8.0-7.8 ppm (doublet, 2H, Ar-H ortho to oxazole); δ ~8.4 ppm (singlet, 1H, oxazole C5-H); δ ~7.0-6.8 ppm (doublet, 2H, Ar-H ortho to -OH); δ ~4.4 ppm (quartet, 2H, -OCH₂CH₃); δ ~1.4 ppm (triplet, 3H, -OCH₂CH₃).[10][12] |

| ¹³C NMR | δ ~170-165 ppm (Ester C=O); δ ~162 ppm (Oxazole C2); δ ~160 ppm (Phenolic C-OH); δ ~145 ppm (Oxazole C4); δ ~138 ppm (Oxazole C5); δ ~129 ppm (Ar-CH); δ ~120 ppm (Ar-C ipso to oxazole); δ ~116 ppm (Ar-CH); δ ~61 ppm (-OCH₂CH₃); δ ~14 ppm (-OCH₂CH₃).[10][11] |

| FT-IR (cm⁻¹) | ~3400-3200 cm⁻¹ (broad, O-H stretch); ~3150 cm⁻¹ (C-H stretch, oxazole); ~3050 cm⁻¹ (C-H stretch, aromatic); ~1720 cm⁻¹ (strong, C=O stretch, ester); ~1610, 1580, 1500 cm⁻¹ (C=N and C=C stretches, rings); ~1280, 1100 cm⁻¹ (C-O stretches).[10][13] |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 234.07 . |

Potential Biological Activity and Applications in Drug Discovery

The therapeutic potential of this compound stems from the established bioactivity of its constituent parts. The oxazole core is a proven pharmacophore, while the hydroxyphenyl moiety is critical for various receptor interactions and antioxidant effects.

Anticancer Potential

Oxazole derivatives are well-documented anticancer agents that act on a multitude of targets.[2] Their mechanisms often involve the disruption of critical cellular pathways essential for tumor growth and survival.

-

Kinase Inhibition: The 2-phenyl-oxazole structure is a scaffold for inhibitors of protein kinases, which are crucial regulators of cell signaling. The 4-hydroxyphenyl group, in particular, can mimic tyrosine and form key hydrogen bonds within the ATP-binding site of kinases like VEGFR-2 and c-Met.[14]

-

Induction of Apoptosis: Many oxazole-containing compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[2]

-

Tubulin Polymerization Inhibition: Disruption of the cellular cytoskeleton by inhibiting tubulin polymerization is another mechanism through which oxazole derivatives can exert their antiproliferative effects.[2]

Caption: Potential biological activities and mechanisms of action.

Anti-inflammatory and Antioxidant Roles

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. The phenolic structure of the title compound suggests a strong potential for radical scavenging, thereby mitigating oxidative damage. Furthermore, oxazole derivatives have been investigated as inhibitors of inflammatory enzymes like cyclooxygenases (COX).[1]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To empirically validate the predicted anticancer potential, a standard cytotoxicity assay is required. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a human cancer cell line (e.g., MCF-7 breast cancer).[15][16]

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well sterile microplates

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[17]

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion

This compound is a molecule of significant interest to the drug discovery community. Its structure elegantly merges the proven biological relevance of the oxazole scaffold with the pharmacophoric features of a hydroxyphenyl substituent. Based on established chemical principles and extensive data from related compounds, this guide has outlined a plausible, high-yield synthetic route via the Robinson-Gabriel synthesis and provided a detailed predictive spectroscopic profile for its unambiguous characterization. Its potential as an anticancer, anti-inflammatory, and antioxidant agent is strongly supported by a large body of literature. The provided in vitro protocol offers a direct, validated pathway for researchers to begin exploring its therapeutic promise. This compound stands as a valuable building block and a promising lead structure for the development of next-generation targeted therapies.

References

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iajps.com [iajps.com]

- 4. This compound [myskinrecipes.com]

- 5. Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate [oakwoodchemical.com]

- 6. Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate | 200400-76-6 [amp.chemicalbook.com]

- 7. caming.com [caming.com]

- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. rsc.org [rsc.org]

- 11. myneni.princeton.edu [myneni.princeton.edu]

- 12. mdpi.com [mdpi.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. researchgate.net [researchgate.net]

- 15. article.sapub.org [article.sapub.org]

- 16. globaljournals.org [globaljournals.org]

- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanisms of Action of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

This guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound, Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate. While direct research on this specific molecule is nascent, this document synthesizes current knowledge of structurally related oxazole-containing compounds to propose and technically validate plausible biological activities. This paper is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a roadmap for future investigation.

Introduction: The Therapeutic Promise of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects.[1][2] Oxazole derivatives have been successfully developed into drugs for various indications and are continuously explored for new therapeutic applications.[2][3] The presence of this core structure in this compound, combined with a 4-hydroxyphenyl moiety—a common feature in many biologically active molecules—suggests a high potential for significant pharmacological activity. This guide will delve into the hypothesized mechanisms through which this specific compound may exert its effects, drawing parallels from established research on related molecules.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is fundamental to elucidating its mechanism of action. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets.

| Property | Value | Source |

| CAS Number | 200400-76-6 | [4][5][6][7][8] |

| Molecular Formula | C₁₂H₁₁NO₄ | [4][5][9] |

| Molecular Weight | 233.22 g/mol | [4][5][9] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol | Inferred |

| Storage | Room temperature, sealed, and dry | [4][9] |

Hypothesized Mechanisms of Action

Based on the structural motifs present in this compound—namely the oxazole core and the 4-hydroxyphenyl group—we can postulate several potential mechanisms of action. These hypotheses are grounded in the established biological activities of analogous compounds.

Anti-inflammatory and Antioxidant Pathways

The 4-hydroxyphenyl group is a well-known pharmacophore that can contribute to antioxidant and anti-inflammatory activities. This is often attributed to its ability to donate a hydrogen atom to quench free radicals.

Hypothesized Mechanism: this compound may act as a potent antioxidant by scavenging reactive oxygen species (ROS). This, in turn, could modulate inflammatory signaling pathways that are often triggered or exacerbated by oxidative stress. A key pathway to investigate would be the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[10] The compound might disrupt the Keap1-Nrf2 interaction, leading to the translocation of Nrf2 to the nucleus and the subsequent upregulation of antioxidant response element (ARE)-driven genes.

Diagram of the Hypothesized Keap1-Nrf2 Activation Workflow

Caption: Hypothesized activation of the Nrf2 pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.[11][12] Agonists of PPARs, particularly PPARγ, are used in the treatment of type 2 diabetes.[13] The general structure of PPAR agonists often includes an acidic head group, a central linker, and a hydrophobic tail.[11] The carboxylate ester in this compound could potentially be hydrolyzed in vivo to a carboxylic acid, which could serve as the acidic head group, making it a candidate for a PPAR agonist.

Hypothesized Mechanism: The hydrolyzed form of this compound may bind to and activate PPARγ. This would lead to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[13] This would initiate the transcription of genes involved in insulin sensitization, glucose uptake, and lipid metabolism.

Caption: Experimental workflow for antioxidant validation.

Validation of PPARγ Agonism

Objective: To determine if this compound or its metabolite can act as a PPARγ agonist.

Experimental Protocol:

-

PPARγ Reporter Gene Assay:

-

Use a cell line that is co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPRE-driven luciferase gene.

-

Treat the cells with the compound and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Measure luciferase activity to quantify PPARγ activation.

-

-

Adipocyte Differentiation Assay:

-

Use a pre-adipocyte cell line (e.g., 3T3-L1).

-

Induce differentiation in the presence of the compound.

-

After several days, stain the cells with Oil Red O to visualize lipid droplet accumulation, a marker of adipogenesis.

-

-

Molecular Docking Studies:

-

Perform in silico docking of the hydrolyzed form of the compound into the ligand-binding domain of PPARγ to predict binding modes and affinity.

-

Conclusion and Future Directions

This compound is a promising scaffold for the development of new therapeutic agents. Based on the well-documented activities of its core structures, it is hypothesized to possess anti-inflammatory, antioxidant, and potentially anti-diabetic or anti-cancer properties. The proposed mechanisms of action, including the activation of the Nrf2 pathway, agonism of PPARγ, and modulation of cancer-related pathways, provide a solid foundation for future research.

The experimental workflows detailed in this guide offer a clear path to validating these hypotheses. Successful validation would pave the way for preclinical and clinical development of this and related compounds. Further derivatization of the lead compound could also be explored to optimize potency, selectivity, and pharmacokinetic properties.

References

-

MySkinRecipes. This compound. [Link]

-

Kaur, K., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

-

Oakwood Chemical. Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate. [Link]

-

MySkinRecipes. This compound (Thai). [Link]

-

ChemSynthesis. ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. [Link]

-

Semantic Scholar. Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. [Link]

-

Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

OUCI. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

-

NIH. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]

-

NIH. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. [Link]

-

NIH. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. [Link]

-

ResearchGate. Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[ d ] Isoxazole-4,6-Diol. [Link]

-

PrepChem.com. Synthesis of 4-(4-hydroxyphenyl)oxazole. [Link]

-

ChemWhat. Ethyl 2-(4′-hydroxyphenyl)-1,3-oxazole-4-carboxylate CAS#: 200400-76-6. [Link]

-

ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]

-

Biointerface Research in Applied Chemistry. Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

-

ResearchGate. Synthesis, characterization and crystal structure of 2-(4-hydroxyphenyl)ethyl and 2-(4-nitrophenyl)ethyl Substituted Benzimidazole Bromide Salts: Their inhibitory properties against carbonic anhydrase and acetylcholinesterase. [Link]

-

ResearchGate. (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. [Link]

-

PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. [Link]

-

NIH. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists. [Link]

-

PubMed. Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity. [Link]

-

NIH. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. [Link]

-

WhaTech. Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate CAS 200400-76-6 Market Size, Share, Growth | CAGR Forecast 2032. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. [PDF] Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 4. This compound [myskinrecipes.com]

- 5. Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate [oakwoodchemical.com]

- 6. Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate | 200400-76-6 [chemicalbook.com]

- 7. Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate | 200400-76-6 [amp.chemicalbook.com]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound [myskinrecipes.com]

- 10. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry due to its structural motifs—a phenolic hydroxyl group and an oxazole-4-carboxylate core—which are prevalent in numerous biologically active molecules. This guide provides a comprehensive overview of the historical context of its discovery, inferred from the development of oxazole synthesis, and details the plausible synthetic methodologies that underpin its creation. We will explore the chemical principles of key reactions, the rationale behind experimental designs, and the potential applications of this compound in drug discovery, supported by an analysis of the biological activities of related phenolic oxazoles.

Introduction: The Emergence of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a cornerstone in the architecture of many natural products and synthetic pharmaceuticals.[1][2] The chemistry of oxazoles gained significant traction during the mid-20th century, spurred by the investigation of natural products like penicillin.[2] The parent oxazole was first synthesized in 1947, and since then, the development of synthetic methods to create substituted oxazoles has been a continuous area of research.[3]

The subject of this guide, this compound, represents a confluence of two important pharmacophores: the 2-aryloxazole moiety and the ethyl ester at the 4-position. The phenolic hydroxyl group, in particular, is a well-known hydrogen bond donor and acceptor, often contributing to target binding affinity in drug-receptor interactions. This guide will trace the likely origins of this specific molecule through the historical lens of oxazole synthesis and the ongoing search for novel therapeutic agents.

Historical Synthesis of the Oxazole Ring: Foundational Methodologies

While a definitive first synthesis of this compound is not readily apparent in seminal literature, its creation can be logically deduced from established and historically significant methods for oxazole synthesis.

The Robinson-Gabriel Synthesis

One of the earliest and most fundamental methods for oxazole synthesis is the Robinson-Gabriel synthesis, reported independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, respectively.[1] This reaction involves the cyclodehydration of 2-acylamino ketones to form oxazoles.

The general mechanism involves the acid-catalyzed intramolecular cyclization of the 2-acylamino ketone, followed by dehydration to yield the aromatic oxazole ring.

Caption: The Robinson-Gabriel synthesis of oxazoles.

The Bredereck Reaction

Another classical approach is the Bredereck synthesis, which utilizes α-haloketones and amides to construct the oxazole ring.[4][5] This method would be a highly probable route for the synthesis of this compound.

Plausible Synthesis of the Target Compound via a Bredereck-type Reaction:

A likely and historically consistent synthesis would involve the reaction of ethyl bromopyruvate with 4-hydroxybenzamide .

Caption: Plausible synthesis of the target compound.

This reaction proceeds through an initial N-alkylation of the amide by the α-haloketoester, followed by intramolecular cyclization and dehydration to furnish the oxazole ring.

Modern Synthetic Approaches and Mechanistic Insights

While classical methods provide a historical foundation, contemporary organic synthesis offers more refined and efficient pathways to oxazole-4-carboxylates.

Oxidation of 3-Oxazoline-4-carboxylates

A versatile and milder approach involves the synthesis of a 3-oxazoline-4-carboxylate intermediate, which is subsequently oxidized to the corresponding oxazole. This two-step, one-pot procedure is highly efficient.

Experimental Protocol: Oxidation of a 3-Oxazoline-4-carboxylate Intermediate

-

Oxazoline Formation: In a suitable solvent, react ethyl 2-amino-3-hydroxypropanoate with an appropriate aldehyde. This condensation reaction forms the 3-oxazoline-4-carboxylate intermediate.

-

Oxidation: Without isolation of the intermediate, add an oxidizing agent such as activated manganese dioxide (MnO₂) to the reaction mixture.

-

Reaction Progression: Heat the mixture to facilitate the oxidation to the oxazole. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, filter the reaction mixture to remove the solid oxidizing agent. Concentrate the filtrate and purify the residue by column chromatography to yield the ethyl oxazole-4-carboxylate.

Copper-Catalyzed Synthesis

More recently, copper-catalyzed methods have been developed for the selective synthesis of ethyl oxazole-4-carboxylates. These reactions often proceed under mild conditions with high efficiency.

Caption: General experimental workflow for copper-catalyzed synthesis.

Biological Significance and Therapeutic Potential

The interest in this compound and related compounds stems from the diverse biological activities exhibited by the oxazole scaffold. Oxazole derivatives have been reported to possess a wide range of pharmacological properties.

Table 1: Reported Biological Activities of Oxazole Derivatives

| Biological Activity | Reference |

| Antimicrobial | [3] |

| Anticancer | [3] |

| Anti-inflammatory | [3] |

| Antidiabetic | [3] |

| Antioxidant | [3] |

The presence of the 4-hydroxyphenyl group is particularly noteworthy. Phenolic compounds are well-documented for their antioxidant properties and their ability to interact with various biological targets.[6] Numerous phenolic compounds have demonstrated therapeutic potential as anti-inflammatory and anticancer agents.[6] The combination of the oxazole core with a phenolic moiety in this compound makes it a promising scaffold for further derivatization and biological evaluation in drug discovery programs.

Conclusion

While the precise moment of discovery for this compound is not explicitly documented in readily available historical records, its conceptualization and synthesis are firmly rooted in the rich history of oxazole chemistry. From the foundational Robinson-Gabriel and Bredereck reactions to modern catalytic methods, the synthetic pathways to this molecule are well-established. The convergence of the biologically significant oxazole ring and the pharmacologically active phenolic group positions this compound as a valuable building block for the development of novel therapeutic agents. Further exploration of its biological activity and that of its derivatives is a promising avenue for future research in medicinal chemistry.

References

- Graham, T. H. (2006). The Synthesis of Oxazole-containing Natural Products. University of Pittsburgh.

- Indian Journal of Pharmaceutical Sciences. (2022).

- Indian Journal of Pharmaceutical Sciences. (n.d.).

- ResearchGate. (2008).

- Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.

- Kakkar, S., & Narasimhan, B. (2019).

- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- ResearchGate. (2018). Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ).

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). A Brief Review of Phenolic Antioxidants and their Biological Activity. Asian Journal of Pharmaceutical and Clinical Research, 5(3), 20-26.

Sources

The Pivotal Role of the 4-Hydroxyphenyl Group in Biological Activity: A Technical Guide for Drug Discovery

Introduction

The 4-hydroxyphenyl group, a simple yet profound structural motif, is a cornerstone in the world of biologically active molecules. Its prevalence in nature, from the essential amino acid tyrosine to a vast array of plant-derived phenolic compounds, hints at its evolutionary significance.[1][2] In the realm of medicinal chemistry, this moiety is not merely a common scaffold but a critical determinant of a drug's efficacy, selectivity, and pharmacokinetic profile.[1][3] Phenols and their derivatives are core components of countless pharmaceuticals, agrochemicals, and other industrial products.[1] This guide provides an in-depth technical exploration of the multifaceted roles of the 4-hydroxyphenyl group, offering insights for researchers, scientists, and drug development professionals. We will delve into the fundamental physicochemical properties that govern its interactions, its crucial role in pharmacodynamics and pharmacokinetics, and its strategic application in modern drug design.

The Physicochemical Foundation of Biological Activity

The biological influence of the 4-hydroxyphenyl group is rooted in its distinct physicochemical characteristics. The interplay between the aromatic phenyl ring and the polar hydroxyl group creates a unique electronic and steric environment that dictates its interactions with biological macromolecules.

The Power of the Hydroxyl Group: A Hydrogen Bonding Hub

The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This dual capacity allows it to form strong, directional interactions with amino acid residues in protein binding pockets, such as the backbone carbonyls or the side chains of aspartate, glutamate, serine, and threonine. These hydrogen bonds are fundamental to the high-affinity binding of many drugs to their targets. For instance, in a series of protein kinase C-ζ (PKC-ζ) inhibitors, the presence of a hydroxyl group on the C2-phenyl ring was found to be critical for their inhibitory activity, likely acting as a hydrogen bond donor.[4]

The Aromatic Ring: A Scaffold for Diverse Interactions

The phenyl ring provides a rigid, planar scaffold that contributes to binding through several mechanisms:

-

Hydrophobic Interactions: The nonpolar surface of the aromatic ring readily engages in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine within a protein's binding site.

-

π-π Stacking: The electron-rich π-system of the phenyl ring can interact with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan through π-π stacking, further stabilizing the ligand-protein complex.

-

Cation-π Interactions: The electron-rich face of the aromatic ring can also form favorable interactions with cationic amino acid residues like lysine and arginine.

The synergy between the hydrogen-bonding hydroxyl group and the versatile aromatic ring makes the 4-hydroxyphenyl moiety a privileged structure in drug design.

The Role of the 4-Hydroxyphenyl Group in Pharmacodynamics

Pharmacodynamics describes the effects of a drug on the body, primarily through its interaction with biological targets like receptors and enzymes. The 4-hydroxyphenyl group is a key player in dictating these interactions, often serving as a "warhead" that anchors a molecule to its target.

A Key Motif in Enzyme Inhibition: The Case of Tyrosine Kinases

Tyrosine kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many cancers.[5][6] Consequently, they are a major target for drug development. Many potent and specific tyrosine kinase inhibitors incorporate a 4-hydroxyphenyl group, which often mimics the endogenous substrate, tyrosine.[7] This group can form crucial hydrogen bonds within the ATP-binding site of the kinase, contributing to the inhibitor's high affinity and selectivity.[8]

For example, a series of 4-hydroxycinnamamide derivatives were found to be potent and specific inhibitors of the epidermal growth factor (EGF) receptor tyrosine kinase.[7] Similarly, the discovery of a novel class of EphB4 tyrosine kinase inhibitors was significantly advanced by the addition of a hydroxyl group, which was predicted and later confirmed to form two additional hydrogen bonds within the ATP binding site, leading to a dramatic improvement in inhibitory potency.[8]

Receptor Modulation: Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are a class of drugs that exhibit tissue-specific estrogen receptor agonist or antagonist activity.[9][10][11] Many SERMs, such as tamoxifen and raloxifene, feature a 4-hydroxyphenyl group that is essential for their interaction with the estrogen receptor (ER).[12][13] This group often mimics the phenolic hydroxyl of the natural ligand, estradiol, allowing it to bind to the ligand-binding domain of the ER. The precise orientation and interactions of the 4-hydroxyphenyl group, along with the rest of the molecule, determine whether the compound will act as an agonist or an antagonist in a particular tissue.[9] The metabolic activation of tamoxifen to its more potent metabolites, 4-hydroxytamoxifen and endoxifen, highlights the importance of this hydroxyl group.[9]

Visualizing a Signaling Pathway: Tyrosine Kinase Inhibition

The following diagram illustrates a simplified signaling pathway and the role of a tyrosine kinase inhibitor featuring a 4-hydroxyphenyl group.

Caption: Simplified Tyrosine Kinase Signaling and Inhibition.

The Influence of the 4-Hydroxyphenyl Group on Pharmacokinetics (ADME)

Pharmacokinetics describes how the body affects a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). The 4-hydroxyphenyl group significantly influences these processes, often acting as a primary site for metabolic modification.

A Target for Metabolism: Phase I and Phase II Reactions

The liver is the primary site of drug metabolism, which typically aims to make compounds more water-soluble for easier excretion.[14] The 4-hydroxyphenyl group is a prime target for both Phase I and Phase II metabolic reactions.

-

Phase I Metabolism: This involves the introduction or unmasking of a functional group.[15] While the hydroxyl group is already present, the aromatic ring can be further hydroxylated by cytochrome P450 enzymes.

-

Phase II Metabolism: This involves the conjugation of the drug with an endogenous molecule.[14] The hydroxyl group of the 4-hydroxyphenyl moiety is readily conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation).[16] These conjugation reactions significantly increase the water solubility of the compound, facilitating its renal or biliary excretion.[17]

The extent and rate of these metabolic transformations can have a profound impact on a drug's half-life and overall exposure in the body.[18] For example, the bioavailability and pharmacokinetic profiles of phenolic compounds from food sources are heavily influenced by their metabolism into various conjugates and metabolites.[19][20]

Data on Pharmacokinetic Parameters of Phenolic Compounds

The following table summarizes pharmacokinetic parameters for some phenolic compounds, illustrating the rapid metabolism and clearance typical of this class of molecules.

| Compound/Metabolite | Cmax (nM) | Tmax (h) | Source |

| Gallic acid | 512.4 ± 117.5 | 2-3 | [19] |

| Benzoic acid-sulphate | 408.5 ± 68.7 | 2-3 | [19] |

| Protocatechuic acid-3-glucuronide | Variable | 2-3 | [19] |

| Free gallic acid | Variable | 1-2 | [17] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Experimental Methodologies for Investigating the 4-Hydroxyphenyl Group's Role

A variety of experimental techniques are employed to elucidate the specific contributions of the 4-hydroxyphenyl group to a molecule's biological activity.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound containing a 4-hydroxyphenyl group for a target receptor.

Materials:

-

Target receptor preparation (e.g., membrane fraction from cells expressing the receptor)

-

Radiolabeled ligand with known affinity for the receptor (e.g., [3H]-estradiol for the estrogen receptor)

-

Test compound (with 4-hydroxyphenyl group) and a control compound (e.g., an O-methylated analog)

-

Assay buffer (e.g., Tris-HCl with appropriate additives)

-

Scintillation fluid and a scintillation counter

-

96-well filter plates

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test and control compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test or control compound. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Self-Validation:

-

Positive Control: A known unlabeled ligand for the receptor should produce a predictable IC50 value.

-

Negative Control: The control compound lacking the 4-hydroxyphenyl group is expected to show a significantly higher Ki, demonstrating the importance of this moiety for binding.

-

Reproducibility: The assay should be performed in triplicate and repeated on different days to ensure the results are reproducible.

Visualizing an Experimental Workflow: Competitive Binding Assay

The following diagram outlines the workflow for the competitive radioligand binding assay described above.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-ζ inhibitors and potential therapeutics for psychostimulant abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N~1~-(4-Fluorophenyl)-N'~1~-(4-((2-((2-(morpholin-4-yl)ethyl)carbamoyl)-1H-pyrrolo(2,3-b)pyridin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide | C31H31FN6O5 | CID 24956525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Specific inhibitors of tyrosine-specific protein kinase, synthetic 4-hydroxycinnamamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors by Fragment-Based Docking and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

- 12. researchgate.net [researchgate.net]

- 13. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 15. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Influence of cytochrome P-450 type on the pattern of conjugation of 4-hydroxybiphenyl generated from biphenyl or 4-methoxybiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Pharmacokinetic Profile of Eight Phenolic Compounds and Their Conjugated Metabolites after Oral Administration of Rhus verniciflua Extracts in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ibb.cnr.it [ibb.cnr.it]

- 20. Advance in methods studying the pharmacokinetics of polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin Intermediate: A Technical Guide to Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate in Modern Drug Discovery

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of contemporary medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This means that the oxazole motif is frequently found in a multitude of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1] The inherent stability and synthetic versatility of the oxazole core make it an ideal building block for the construction of complex molecular architectures. This guide provides an in-depth technical overview of a particularly valuable synthetic intermediate: ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate . We will explore its synthesis, key chemical attributes, and its pivotal role in the development of next-generation therapeutics, particularly those targeting tubulin polymerization.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a synthetic intermediate's properties is paramount for its effective utilization in multi-step syntheses. Below is a summary of the key physicochemical and predicted spectroscopic data for this compound.

| Property | Value | Source/Reference |

| CAS Number | 200400-76-6 | [2] |

| Molecular Formula | C₁₂H₁₁NO₄ | [2] |

| Molecular Weight | 233.22 g/mol | [2] |

| Appearance | Predicted: White to off-white solid | General knowledge |

| Melting Point | Not available (analogue: 100-102 °C for methoxy) | [3] |

| Boiling Point | Predicted: ~399 °C | General knowledge |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, ethyl acetate, acetone) | General knowledge |

Spectroscopic Data (Predicted)

The following spectroscopic data is predicted based on the known values for the closely related analogue, ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate, and established principles of spectroscopy.[3]

| Spectroscopy | Predicted Chemical Shifts/Bands |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 1.30 (t, 3H, J = 7.1 Hz, -CH₂CH₃ ), 4.30 (q, 2H, J = 7.1 Hz, -CH₂ CH₃), 6.90 (d, 2H, J = 8.8 Hz, Ar-H ortho to OH), 7.85 (d, 2H, J = 8.8 Hz, Ar-H meta to OH), 8.80 (s, 1H, oxazole-H5), 10.10 (s, 1H, Ar-OH) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 14.5 (-CH₂C H₃), 61.0 (-C H₂CH₃), 116.0 (Ar-C ortho to OH), 125.0 (Ar-C quaternary), 129.0 (Ar-C meta to OH), 135.0 (oxazole-C4), 145.0 (oxazole-C5), 160.0 (Ar-C para to OH), 161.0 (oxazole-C2), 162.0 (C=O, ester) |

| FT-IR (KBr) | ν (cm⁻¹): ~3400 (O-H stretch, broad), ~3100 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1720 (C=O stretch, ester), ~1610 (C=N stretch, oxazole), ~1580 (Ar C=C stretch), ~1280 (C-O stretch, ester), ~1100 (C-O-C stretch, oxazole) |

Synthesis of this compound: A Modified Robinson-Gabriel Approach